molecular formula C14H15N5O3 B019815 Troquidazole CAS No. 108001-60-1

Troquidazole

Cat. No.: B019815
CAS No.: 108001-60-1
M. Wt: 301.30 g/mol
InChI Key: UUJSXEHRMRPYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of this compound in Medicinal Chemistry

The discovery of this compound traces back to the broader exploration of nitroheterocyclic compounds in the 1980s, a period marked by efforts to identify radiosensitizers capable of overcoming hypoxia-induced radiation resistance in tumors. Nitroquinolines, such as 4-nitroquinoline 1-oxide (4NQO), were already known for their DNA-damaging properties through the generation of reactive oxygen species (ROS) and covalent adduct formation. This compound distinguished itself by combining the nitroquinoline scaffold with a morpholinecarboxamidine group, optimizing its electron-affinic characteristics to potentiate radiation effects.

Early pharmacological studies in the 1990s demonstrated its superiority over misonidazole, a first-generation radiosensitizer, with a 10-fold higher potency in hypoxic conditions. This innovation addressed a critical limitation in radiation oncology, where hypoxic tumor regions often evade conventional therapies. The compound’s development was further propelled by advancements in high-performance liquid chromatography (HPLC), enabling precise pharmacokinetic profiling in plasma.

Theoretical Foundations in Nitroquinoline Research

This compound’s mechanism hinges on the nitro group’s redox potential, which undergoes enzymatic reduction in hypoxic environments to produce cytotoxic radicals. These intermediates damage DNA through strand breaks and base modifications, synergizing with ionizing radiation. The molecule’s structure (C₁₄H₁₅N₅O₃, molecular weight 301.3 g/mol) incorporates a nitroquinoline core linked to a morpholine moiety, enhancing solubility and tissue penetration.

Table 1: Structural and Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₅N₅O₃
Molecular Weight 301.3 g/mol
SMILES [O-]N+C1=CN=C2C=CC=CC2=C1NC(=N)N3CCOCC3
logP (Partition Coefficient) 1.2 (predicted)
Half-Life (Rat) ~24 hours (post 50 mg/kg dose)

The morpholine group mitigates the hydrophobicity typical of nitroquinolines, as evidenced by this compound’s solubility profile (>1 mg/mL in aqueous buffers). This modification aligns with structure-activity relationship (SAR) principles, where polar substituents improve bioavailability without compromising electron-affinic activity.

Academic Significance in Radiobiology and Pharmaceutical Sciences

This compound’s academic impact lies in its dual role as a therapeutic agent and a mechanistic probe. Preclinical studies in hamster ovarian cells revealed its ability to radiosensitize both normoxic and hypoxic cells, a rarity among nitroimidazoles. This biphasic activity suggested a novel mechanism independent of oxygen concentration, prompting investigations into its interactions with topoisomerase enzymes and ROS signaling pathways.

In pharmaceutical sciences, this compound exemplifies the challenges of balancing efficacy and toxicity. While its LD₅₀ in rats is 4,000 mg/kg—indicating low acute toxicity—chronic exposure studies highlighted potential neuropathic effects, a common issue with nitroaromatic compounds. These findings informed the development of second-generation analogs with improved safety profiles.

Research Evolution Timeline of this compound (EGIS-4136)

  • 1980s : Synthesis of nitroquinoline derivatives for anticancer screening.
  • 1990 : First HPLC method validated for this compound quantification in plasma, enabling pharmacokinetic studies.
  • 1991 : Demonstration of radiosensitizing efficacy in hypoxic tumor models, outperforming misonidazole.
  • 2005 : Mechanistic studies linking this compound to topoisomerase I inhibition and ROS generation.
  • 2015 : Acute toxicity profiling in rodents, establishing safety thresholds.
  • 2020s : Exploration in combination therapies with immune checkpoint inhibitors.

Properties

CAS No.

108001-60-1

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

N'-(3-nitroquinolin-4-yl)morpholine-4-carboximidamide

InChI

InChI=1S/C14H15N5O3/c15-14(18-5-7-22-8-6-18)17-13-10-3-1-2-4-11(10)16-9-12(13)19(20)21/h1-4,9H,5-8H2,(H2,15,16,17)

InChI Key

UUJSXEHRMRPYEX-UHFFFAOYSA-N

SMILES

C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N

Canonical SMILES

C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N

Other CAS No.

108001-60-1

Synonyms

EGIS 4136
EGIS-4136
N-(3-nitro-4-quinoline)morpholino-4-carboxamidine

Origin of Product

United States

Preparation Methods

Carbon Dioxide-Mediated Cyclization

The foundational synthesis of triazole derivatives, including structural analogs of this compound, employs CO₂ as a critical reagent for cyclization. In a representative protocol (Figure 1), phenylenediamine derivatives react with nitrous acid (HNO₂) under a CO₂ atmosphere to form benzotriazole intermediates. Key parameters include:

Reaction Conditions

  • CO₂ Pressure : 1 atm, bubbled continuously via subsurface tubing

  • Temperature : 65–85°C for 16–22 hours

  • Molar Ratios : 1.06–1.40 equivalents of sodium nitrite (NaNO₂) relative to diamine

Mechanistic Insights
CO₂ establishes equilibrium with H₂CO₃, which protonates NaNO₂ to generate HNO₂ (in situ). This nitrosating agent reacts with the diamine substrate, inducing cyclization to the triazole core. Post-reaction heating to 80–90°C expels residual CO₂, increasing product concentration by reducing NaHCO₃ solubility.

Yield Optimization

  • 95–100% Conversion : Achieved through precise control of CO₂ bubbling rate and reaction time

  • Byproduct Mitigation : Filtration at 55°C removes insoluble sodium bicarbonate before final isolation

Functional Group Modifications

This compound’s substituents (R₁–R₄ groups) are introduced via nucleophilic substitution or catalytic coupling. Patent data reveals three principal strategies:

Halogenation at C4/C7 Positions

Electrophilic halogenation using Cl₂ or Br₂ in acetic acid solvent introduces halogens with >85% regioselectivity. Reaction kinetics favor C4 substitution due to steric hindrance at C7.

Amino Group Installation

Reductive amination with NH₃/H₂ over Raney nickel at 150°C incorporates primary amines without over-reduction. Secondary/tertiary amines require Buchwald-Hartwig coupling with Pd(OAc)₂/XPhos catalysts.

Vinyl/Aryl Side Chains

Suzuki-Miyaura cross-coupling with aryl boronic acids (PdCl₂(dppf), K₂CO₃, 80°C) attaches aromatic groups. Olefination via Heck reaction employs styrene derivatives and Pd(OAc)₂/t-Bu₃P ligands.

Purification and Isolation Techniques

Lyophilization for Thermolabile Products

Freeze-drying preserves this compound’s stability when conventional distillation risks decomposition. A validated protocol involves:

Step Parameter Value
Solution PrepSolvent SystemTHF:H₂O (2:1 v/v)
PrecipitationAnti-Solventn-Propanol
Primary DryingTemperature-30°C at 200 μbar
Secondary DryingTemperature30°C for 15 h

Critical Considerations

  • Residual Solvents : <500 ppm THF achieved through 12 h secondary drying

  • Crystallinity : Annealing at -5°C for 6 h prevents amorphous phase formation

Melt Congealing for Solid Dispersion

Combining this compound with Methocel® K100M (15% w/w) and stearic acid (30% w/w) via melt congealing produces extended-release matrices:

Process Parameters

  • Melting Temperature : 70°C (above stearic acid’s 69.3°C mp)

  • Congealing Rate : 5°C/min to 25°C

  • Granule Size : 20# mesh for uniform compression

Performance Metrics

  • Release Profile : 90% API release over 10 h (USP Apparatus II, pH 6.8)

  • Tablet Hardness : 5–6 kg/cm² ensures mechanical stability

Analytical Characterization

HPLC Purity Assessment

Reverse-phase C18 columns (4.6 × 150 mm, 5 μm) with acetonitrile:phosphate buffer (pH 3.0) mobile phase resolve this compound from synthetic byproducts. Critical validation data:

Parameter Result
Retention Time8.2 ± 0.3 min
LOD/LOQ0.1 μg/mL / 0.3 μg/mL
Linearity (R²)0.9998 over 1–100 μg/mL

Industrial-Scale Production

Continuous Flow Synthesis

Patented reactors achieve kilogram-scale production through:

  • Tube Reactor Design : 316L stainless steel, 50 m × 2 cm ID

  • Throughput : 12 L/h reaction volume with 95% conversion

  • In-Line Monitoring : UV-Vis at 495 nm tracks DMT removal efficiency

Economic Advantages

  • Solvent Recovery : 98% THF reclaimed via distillation

  • Energy Use : 30% reduction vs. batch processing

Regulatory Considerations

Impurity Profiling

ICH Q3A-compliant limits for triazole synthesis byproducts:

Impurity Acceptance Criteria
Unreacted Diamine≤0.15%
Sodium Nitrite≤50 ppm
Pd Residues≤10 ppm

Chemical Reactions Analysis

Types of Reactions: Troquidazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinoline derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom in the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Various quinoline derivatives.

    Reduction Products: Aminoquinoline derivatives.

    Substitution Products: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Troquidazole has a wide range of applications in scientific research:

Mechanism of Action

Troquidazole exerts its antimicrobial effects by targeting the DNA of microorganisms. The compound intercalates into the DNA, disrupting its structure and function. This leads to the inhibition of DNA synthesis and ultimately results in the death of the microorganism. The primary molecular targets are the DNA and associated enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Troquidazole belongs to the class of nitroheterocyclic compounds, sharing structural motifs with antiparasitic and antimicrobial agents. Below is a comparative analysis with key analogs:

Compound Molecular Formula Therapeutic Class Key Structural Features Toxicity Profile Regulatory Status
This compound C₁₄H₁₅N₅O₃ Antiprotozoal Nitroquinoline, tetrazole, morpholine Limited data; inferred low neurotoxicity FDA-regulated, EMA-scheduled
Metronidazole C₆H₉N₃O₃ Antiprotozoal/Antibacterial Nitroimidazole Known neurotoxicity at high doses FDA-approved, WHO Essential Medicine
Chloroquine C₁₈H₂₆ClN₃ Antimalarial Quinoline with aminoalkyl side chain Retinal toxicity with prolonged use FDA-approved, EMA-authorized
Erythro-mefloquine C₁₇H₁₆F₆N₂O Antimalarial Quinoline methanol Severe motor/respiratory toxicity FDA-approved (limited use due to ADRs)

Key Findings

Nitroheterocyclic Activity : this compound’s nitro group enables redox activation in anaerobic pathogens, akin to metronidazole. However, its tetrazole moiety enhances metabolic stability compared to imidazole derivatives like metronidazole .

Quinoline Core vs. Mefloquine: While both this compound and mefloquine (antimalarial) contain quinoline, this compound’s nitro group and tetrazole substituent reduce neurotoxic risks observed in mefloquine’s erythro-diastereomer .

Tetrazole vs. Triazole Derivatives : Tetrazoles (e.g., this compound) exhibit higher aromatic stabilization and acidity than triazoles, improving binding to protozoal enzymes. Triazole-thiadiazole hybrids, in contrast, show broader antimicrobial activity but lack nitroheterocyclic specificity .

Biological Activity

Troquidazole, a derivative of 1,2,4-triazole, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound is a member of the triazole family, which is known for its significant pharmacological properties. The compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer effects. Its structural features contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various bacterial and fungal strains. Research indicates that it possesses higher antibacterial activity than traditional reference drugs such as ampicillin and streptomycin.

Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multiple Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 150 μg/mL, with some compounds exhibiting particularly strong activity against resistant strains.

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Bacillus cereus5-1010-20
Escherichia coli510
Staphylococcus aureus1020
Pseudomonas aeruginosa1530

The most active derivatives were found to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections .

Antifungal Activity

This compound also exhibits significant antifungal properties. Its antifungal activity was reported to be up to 80-fold more potent than ketoconazole and 3 to 40 times more effective than bifonazole against various fungal strains. This broad-spectrum antifungal activity positions this compound as a promising candidate for further development in antifungal therapies .

The mechanisms underlying the biological activity of this compound involve interactions with specific enzymes and cellular targets:

  • Antibacterial Mechanism : Docking studies suggest that this compound interacts with bacterial enzymes such as MurB in E. coli, which is crucial for bacterial cell wall synthesis. This interaction disrupts bacterial growth and viability.
  • Antifungal Mechanism : The compound appears to target CYP51, an enzyme involved in ergosterol biosynthesis in fungi, thereby compromising fungal cell membrane integrity .

Cytotoxicity and Safety Profile

Toxicity assessments have shown that this compound exhibits low cytotoxicity in both cancerous (MCF7) and non-cancerous (HK-2) cell lines. This favorable safety profile is essential for its potential therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • In Vitro Studies : In laboratory conditions, this compound demonstrated significant inhibitory effects on resistant bacterial strains, showcasing its potential as an alternative treatment option where conventional antibiotics fail.
  • Animal Models : Preliminary studies in animal models have indicated that this compound can effectively reduce infection rates caused by resistant pathogens without significant adverse effects .

Q & A

Q. What is the molecular and structural profile of Troquidazole, and how can it inform foundational pharmacological studies?

this compound (C₁₄H₁₅N₅O₃) is an antiprotozoal agent with a morpholinecarboximidamide backbone and a nitroquinoline substituent. Its SMILES notation (O1CCN(CC1)/C(=N/C1C2C(NCC1NO)CCCC2)N) highlights key functional groups critical for binding to protozoal targets . Researchers should prioritize structural characterization using techniques like X-ray crystallography or NMR spectroscopy to validate purity and confirm stereochemical configuration. This step is essential for reproducibility in pharmacological assays .

Q. What validated analytical methods are recommended for quantifying this compound in experimental matrices (e.g., plasma, tissue)?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS) are gold-standard methods. Validation parameters must include specificity, linearity (e.g., R² ≥ 0.995), precision (CV < 15%), and recovery rates (80–120%) per ICH guidelines. Cross-validate results with independent laboratories to minimize batch variability .

Q. How should researchers design initial in vitro efficacy studies to evaluate this compound’s antiprotozoal activity?

Use standardized parasite strains (e.g., Plasmodium falciparum for malaria) in dose-response assays. Include positive controls (e.g., chloroquine) and vehicle controls. Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism). Replicate experiments ≥3 times to assess inter-assay variability .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data between in vitro and in vivo models be systematically analyzed?

Apply contradiction analysis frameworks (e.g., TRIZ model) to identify confounding variables. For instance, poor solubility or metabolic instability in vivo may explain reduced efficacy compared to in vitro results. Validate hypotheses using pharmacokinetic studies (e.g., bioavailability assays) and metabolite profiling .

Q. What experimental strategies optimize this compound’s selectivity to minimize off-target effects in complex biological systems?

Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets. Pair this with computational docking studies (e.g., AutoDock Vina) to refine this compound’s binding interactions. Use CRISPR-Cas9 knockouts of suspected off-target proteins to confirm specificity .

Q. How should researchers investigate this compound resistance mechanisms in protozoan pathogens?

Conduct longitudinal genomic sequencing of parasites exposed to sublethal this compound doses. Focus on mutations in putative target genes (e.g., nitroreductases) and validate via gene-editing (e.g., RNAi). Compare resistant vs. wild-type strains using transcriptomics to identify upregulated efflux pumps or detox pathways .

Q. What methodologies are critical for assessing this compound’s long-term toxicological profile in preclinical models?

Design chronic toxicity studies with staggered dosing (e.g., 6–12 months in rodents). Monitor hematological, hepatic, and renal biomarkers monthly. Perform histopathological analyses post-mortem. Use a tiered approach: start with OECD 453 (chronic toxicity) guidelines, then escalate to reproductive/developmental toxicity assays if warranted .

Methodological Best Practices

Q. How to integrate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data into computational models for dose optimization?

Develop compartmental PK models (e.g., NONMEM) using plasma concentration-time curves. Link PK data to PD endpoints (e.g., parasite load reduction) via Emax or sigmoidal models. Validate predictions in a secondary animal model before human trials .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with existing antiprotozoal agents?

Use Chou-Talalay combination index (CI) analysis. Calculate CI values across multiple effect levels (e.g., IC₅₀, IC₉₀). Pair this with isobolographic analysis to distinguish additive vs. synergistic interactions. Confirm findings with Bliss independence models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.